molecular formula C21H18N4O2 B15102271 N-(1-methyl-1H-indol-4-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-(1-methyl-1H-indol-4-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B15102271
M. Wt: 358.4 g/mol
InChI Key: RDBMTTSJAGLBQM-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-indol-4-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18N4O2 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(1-methyl-1H-indol-4-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological properties, mechanisms of action, and therapeutic potentials of this compound.

Biological Activity Overview

Research indicates that compounds with indole and pyridazine moieties often exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound has been evaluated for its activity against various biological targets.

Antimicrobial Activity

Recent studies have shown that derivatives containing the pyridazine structure have significant antimicrobial effects. For instance, compounds similar to this compound demonstrated potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) often below 1.6 µg/mL . This suggests a promising avenue for developing new antitubercular agents.

Anti-inflammatory Properties

The compound's anti-inflammatory potential has also been explored through its inhibition of cyclooxygenase (COX) enzymes. In vitro studies indicated that related compounds exhibited selectivity towards COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) . For example, certain derivatives showed IC50 values in the low nanomolar range against COX-2, indicating strong inhibitory activity .

Anticancer Activity

The antiproliferative effects of this compound were assessed using various cancer cell lines. The compound demonstrated cytotoxicity in vitro, with significant effects observed in assays measuring cell viability . Molecular docking studies further revealed that the compound could effectively bind to specific targets involved in cancer proliferation pathways.

The proposed mechanism of action for this compound involves multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes such as COX and carbonic anhydrases (CAs), which are implicated in inflammatory responses and tumor growth .
  • Induction of Apoptosis : Studies suggest that the compound may trigger apoptotic pathways in cancer cells, leading to reduced cell viability .
  • Disruption of Bacterial Metabolism : Its antimicrobial effects are likely due to interference with bacterial metabolic processes, although specific targets remain to be fully elucidated.

Case Studies and Experimental Findings

A series of experiments have corroborated the biological activities attributed to this compound:

Study Biological Activity Findings
Study 1AntitubercularMIC < 1.6 µg/mL against M. tuberculosis
Study 2COX InhibitionIC50 values < 20 nM for COX-2 inhibition
Study 3CytotoxicitySignificant reduction in cell viability across various cancer lines

Properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

N-(1-methylindol-4-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide

InChI

InChI=1S/C21H18N4O2/c1-24-13-12-16-18(8-5-9-19(16)24)22-20(26)14-25-21(27)11-10-17(23-25)15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,22,26)

InChI Key

RDBMTTSJAGLBQM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4

Origin of Product

United States

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